Cellular Antiproliferative Activity: 4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine IC50 Quantification vs. Standard Reference
4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine (1-B-PP1) has a reported IC50 of approximately 15 µM after 48 hours of treatment in a cellular assay measuring antiproliferative effects . This value is substantially less potent compared to advanced clinical-stage analogs such as PF-04979064 (cellular IC50 = 9.1 nM) [1] and PP121 (cellular IC50 = 50 nM) . This quantitative difference establishes the compound as a moderately potent tool compound suitable for target validation and early-stage research, as opposed to a high-potency clinical candidate. This distinction is critical for researchers selecting appropriate controls or tool compounds for specific experimental aims.
| Evidence Dimension | Cellular antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | ~15 µM (15,000 nM) at 48 h |
| Comparator Or Baseline | PF-04979064: 9.1 nM; PP121: 50 nM |
| Quantified Difference | ~1,647-fold less potent than PF-04979064; ~300-fold less potent than PP121 |
| Conditions | Cellular proliferation assay; exact cell line not specified in source |
Why This Matters
Procurement decisions based on potency requirements must account for a >1,000-fold difference in cellular activity; selecting this compound for a high-potency screen would be scientifically invalid.
- [1] NCATS Inxight Drugs. (n.d.). PF-04979064 Compound Profile. View Source
